Milademetan

説明

準備方法

ミラダメタンの合成経路と反応条件は、公的に入手可能な情報源では詳しく説明されていません。 ミラダメタンは、複雑な中間体と特定の反応条件を含む一連の有機反応を経て合成されることが知られています。これにより、目的の立体異性体と官能基の配置が保証されます . 工業生産方法は、これらの合成経路を最適化して、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えることを含む可能性があります。

化学反応の分析

ミラダメタンはさまざまな化学反応を起こし、主にMDM2タンパク質との相互作用に焦点を当てています。 この化合物はMDM2に結合し、腫瘍抑制タンパク質p53との相互作用を阻害します . この阻害は、p53の安定化と活性化につながり、その後、癌細胞で細胞周期停止、アポトーシス、または老化を誘導できます . これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および結合と活性化プロセスを促進するための特定の温度とpH条件が含まれます .

科学研究への応用

ミラダメタンは、特に腫瘍学と癌治療の分野で、幅広い科学研究への応用があります。 ミラダメタンは、脂肪肉腫、ユーイング肉腫、骨肉腫、白血病、メルケル細胞癌など、さまざまな癌の治療の可能性について広範囲にわたって研究されています . この化合物は、in vitroおよびin vivoモデルの両方で有効性を示しており、動物研究で腫瘍増殖を抑制し、生存率を向上させる能力を実証しています . さらに、ミラダメタンは、進行性固形腫瘍およびリンパ腫を患っているヒト患者における安全性、薬物動態、および有効性を評価するために、臨床試験で調査されています .

科学的研究の応用

Milademetan has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. It has been studied extensively for its potential to treat various cancers, including liposarcoma, Ewing’s sarcoma, osteosarcoma, leukemia, and Merkel cell carcinoma . The compound has shown efficacy in both in vitro and in vivo models, demonstrating its ability to reduce tumor growth and improve survival rates in animal studies . Additionally, this compound is being investigated in clinical trials to evaluate its safety, pharmacokinetics, and efficacy in human patients with advanced solid tumors and lymphomas .

作用機序

類似化合物との比較

生物活性

Milademetan (DS-3032), a potent inhibitor of the murine double minute 2 (MDM2) protein, has emerged as a promising therapeutic agent in oncology. MDM2 is a key regulator of the tumor suppressor p53, and its overexpression is frequently associated with various cancers. By inhibiting MDM2, this compound restores p53 activity, promoting apoptosis and cell cycle arrest in cancer cells that retain wild-type p53 functionality. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound functions primarily by disrupting the interaction between MDM2 and p53. This inhibition leads to:

- Restoration of p53 Function : By preventing MDM2 from tagging p53 for degradation, this compound allows for increased levels of active p53 in the nucleus.

- Induction of Apoptosis : Elevated p53 levels trigger apoptotic pathways in tumor cells, particularly those with wild-type p53.

- Cell Cycle Arrest : The activation of p53 also leads to cell cycle arrest, preventing tumor proliferation.

Table 1: Mechanism Overview

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | Disruption of MDM2-p53 interaction |

| p53 Activation | Increased nuclear accumulation of p53 |

| Apoptosis Induction | Triggering apoptotic pathways |

| Cell Cycle Arrest | Prevention of cell division |

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor activity across various cancer types. For instance:

- Merkel Cell Carcinoma (MCC) : In studies involving MCC models with wild-type p53, this compound treatment resulted in a dose-dependent decrease in cell viability and activation of the p53 pathway. Notably, MCC cell lines such as MKL-1 and WaGa were particularly sensitive to this compound at nanomolar concentrations .

Case Study: MCC Cell Lines

| Cell Line | p53 Status | Response to this compound | IC50 (nM) |

|---|---|---|---|

| MKL-1 | Wild-type | Sensitive | <10 |

| WaGa | Wild-type | Sensitive | <10 |

| PeTa | Wild-type | Sensitive | <10 |

| MS-1 | Mutant | Resistant | >1000 |

Phase I Studies

The first-in-human Phase I study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Results indicated a dose-proportional increase in drug exposure, with a recommended dose established at 260 mg daily for three days every two weeks .

Safety Profile

The most common treatment-emergent adverse events (TEAEs) included:

- Nausea (72.2%)

- Decreased appetite (61.1%)

- Fatigue (50.0%)

- Anemia (50.0%)

Phase Ib/II Study in Intimal Sarcoma

A significant clinical trial assessed this compound's efficacy in patients with MDM2-amplified intimal sarcoma. Of the 11 patients enrolled, 20% exhibited durable responses lasting over 15 months. Notably, antitumor activity correlated positively with TWIST1 amplification and negatively with CDKN2A loss .

Efficacy Overview

| Study Type | Patient Population | Efficacy Rate (%) |

|---|---|---|

| Phase I | Advanced solid tumors | Modest responses |

| Phase Ib/II | MDM2-amplified intimal sarcoma | 20% durable responses |

Pharmacodynamics and Biomarkers

This compound has been shown to increase serum levels of GDF15 and induce expression of key biomarkers such as p21 and MDM2 itself following treatment. These pharmacodynamic effects are crucial for understanding the drug's mechanism and potential resistance pathways .

Table 2: Pharmacodynamics Overview

| Biomarker | Baseline Level (ng/mL) | Post-Treatment Level (ng/mL) |

|---|---|---|

| GDF15 | X | Up to 10-fold increase |

| p21 | Y | Increased post-treatment |

| MDM2 | Z | Increased post-treatment |

特性

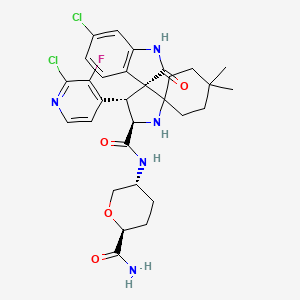

InChI |

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYYVTWKAOAJF-QISPRATLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398568-47-2 | |

| Record name | Milademetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milademetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milademetan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。